

A Researcher's Guide to Antibody Cross-Reactivity for CAF-1 Subunits

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Caf1-IN-1

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For researchers in cellular biology, drug development, and related fields, the precise detection of Chromatin Assembly Factor-1 (CAF-1) subunits is critical for understanding DNA replication, repair, and chromatin dynamics. This guide provides a comparative analysis of commercially available antibodies against the three core subunits of the CAF-1 complex: p150 (CHAF1A), p60 (CHAF1B), and p48 (RBAP48/RBBP4). The information presented here, including experimental data and detailed protocols, is intended to aid in the selection of the most suitable antibodies for your specific research needs.

Comparative Analysis of Anti-CAF-1 Subunit Antibodies

The following tables summarize the specifications and available validation data for a selection of commercially available antibodies against the p150, p60, and p48 subunits of the CAF-1 complex. This data has been compiled from manufacturer datasheets and available publications.

Table 1: Comparison of Anti-p150 (CHAF1A) Antibodies

| Antibody Name/Clonotype | Manufacturer | Host Species | Clonality | Validated Applications | Species Reactivity | Immunogen | Notes |
|------------------------------------|--------------------------|--------------|------------|-------------------------------------|--------------------|--|---|
| Anti-p150 CAF1/CAF [EPR5576(2)] | Abcam | Rabbit | Monoclonal | WB, IHC-P, ICC/IF, Flow Cyt (Intra) | Human | Proprietary | Recombinant antibody, cited in multiple publications. [1] |
| CAF-1 p150 Antibody (D-1) | Santa Cruz Biotechnology | Mouse | Monoclonal | WB, IP, IF, IHC(P), ELISA | Human | Amino acids 1-200 of human CAF-1 p150 | Available in conjugated formats. [2] |
| CAF1 p150 Polyclonal Antibody | Thermo Fisher Scientific | Rabbit | Polyclonal | WB, ELISA | Human | Recombinant fusion protein (amino acids 1-200) | Affinity purified. |
| Anti-p150 CAF1/CAF Rabbit antibody | NovoPro Bioscience | Rabbit | Polyclonal | WB, IHC-P, ICC/IF, FC, IP | Human | Synthetic peptide of human p150 CAF1 | Observed band size of 150kDa in WB. [3] |

| | | | | | | | |
|--|----------------|--------|------------|--------------------------------------|-------|---------------------|--|
| Anti-CAF-1 p150 CHAF1A Antibody | Boster Bio | Rabbit | Polyclonal | WB, ICC, IF, IP, IHC, Flow Cytometry | Human | Not specified | Validated with positive and negative controls. [4] |
| KD-Validated Anti-p150 CAF1 Rabbit Monoclonal Ab | GenuIN Biotech | Rabbit | Monoclonal | WB | Human | Synthesized peptide | Knockdown validated. [5] |

Table 2: Comparison of Anti-p60 (CHAF1B) Antibodies

| Antibody Name/Clone | Manufacturer | Host Species | Clonality | Validated Applications | Species Reactivity | Immunogen | Notes |
|---|--------------------------|--------------|------------|---------------------------------|--------------------|-------------------------------------|--|
| Anti-p60 CAF1/MPP7 antibody [EPR6105] | Abcam | Rabbit | Monoclonal | WB, IHC-P, IP, Flow Cyt (Intra) | Human | Not specified | Recombinant antibody. |
| CAF-1 p60 Antibody (B-10) | Santa Cruz Biotechnology | Mouse | Monoclonal | WB, IP, IF, ELISA | Mouse, Rat, Human | Amino acids 1-80 of human CAF-1 p60 | Available in conjugated formats. [6] |
| CHAF1B Polyclonal Antibody | Proteintech | Rabbit | Polyclonal | WB, IHC, IF | Human, Mouse, Rat | Not specified | Observed molecular weight of 65-70 kDa.[7] |
| Anti-CAF1B Antibody | Antibodies.com | Rabbit | Polyclonal | WB, IHC | Human | Not specified | Peptide block available for validation.[8] |
| Rabbit anti-CAF-1 p60 Antibody, Affinity Purified | Bethyl Laboratories | Rabbit | Polyclonal | WB, IHC, IP | Human | Not specified | Cited in publications.[9] |

| | | | | | | | |
|-----------------------------|-----------------------|--------|----------------|----|---|------------------|---|
| anti- CHAF1B Antibody | antibodie s-online | Rabbit | Polyclon al | WB | Human, Mouse, Rat, Dog, Guinea Pig, Horse, Pig, Rabbit, Cow, Zebrafish | Not specified | Broad species reactivity. [10] |
|-----------------------------|-----------------------|--------|----------------|----|---|------------------|---|

Table 3: Comparison of Anti-p48 (RBAP48/RBBP4) Antibodies

| Antibody Name/Clone | Manufacturer | Host Species | Clonality | Validated Applications | Species Reactivity | Immunogen | Notes |
|---|--------------|--------------|------------|------------------------|--------------------|----------------------------------|---|
| RbAp48 antibody | Labome | Rabbit | Polyclonal | ChIP, IP, WB | Mouse | Not specified | Validated in multiple publications. [11] |
| [KO Validated] RBBP4 Rabbit Monoclonal Antibody | Assay Genie | Rabbit | Monoclonal | WB | Human | Not specified | Knockout validated, ensuring high specificity. [12] |
| anti-RBAP48 antibody | Biobool | Rabbit | Polyclonal | ELISA, WB, IHC | Human, Mouse, Rat | Retinoblastoma binding protein 4 | Affinity purified. [13] |
| RBAP48 antibody | Medwell | Rabbit | Polyclonal | ELISA, WB, IHC, IP, IF | Human | Retinoblastoma binding protein 4 | Observed MW of 48-50 kDa. [14] |

Experimental Methodologies

Detailed protocols are essential for reproducible and reliable results. Below are standard protocols for Western Blotting of nuclear proteins and Immunoprecipitation of protein complexes, which are commonly used to validate antibody performance.

Western Blotting Protocol for Nuclear Proteins

This protocol is adapted for the detection of nuclear proteins like the CAF-1 subunits.[\[15\]](#)[\[16\]](#)[\[17\]](#)

1. Nuclear Fractionation:

- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors).
- Incubate on ice for 15 minutes to allow cells to swell.
- Add a mild detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly to lyse the plasma membrane.
- Centrifuge at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet the nuclei.
- Discard the supernatant (cytoplasmic fraction).

2. Nuclear Lysis and Protein Extraction:

- Wash the nuclear pellet with the hypotonic lysis buffer.
- Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
- Incubate on a rocking platform for 30 minutes at 4°C to lyse the nuclei and solubilize nuclear proteins.
- Centrifuge at high speed (e.g., 20,000 x g for 15 minutes at 4°C) to pellet the nuclear debris.
- Collect the supernatant containing the nuclear proteins.

3. Protein Quantification:

- Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., Bradford or BCA assay).

4. SDS-PAGE and Electrotransfer:

- Mix an appropriate amount of protein with Laemmli sample buffer and boil for 5 minutes.

- Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

5. Immunoblotting:

- Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against the specific CAF-1 subunit, diluted in blocking buffer, overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system.

Immunoprecipitation Protocol for CAF-1 Complex

This protocol is designed for the immunoprecipitation of the CAF-1 complex to study protein-protein interactions.[\[18\]](#)[\[19\]](#)[\[20\]](#)

1. Cell Lysis:

- Harvest cells and wash with ice-cold PBS.
- Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to maintain protein-protein interactions.
- Incubate on ice for 30 minutes with occasional vortexing.

- Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.
- Collect the supernatant containing the protein lysate.

2. Pre-clearing the Lysate (Optional but Recommended):

- Add protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator. This step reduces non-specific binding of proteins to the beads.
- Centrifuge and collect the supernatant.

3. Immunoprecipitation:

- Add the primary antibody against one of the CAF-1 subunits to the pre-cleared lysate.
- Incubate for 2-4 hours or overnight at 4°C on a rotator to allow the antibody to bind to its target antigen.
- Add protein A/G agarose or magnetic beads to the lysate-antibody mixture.
- Incubate for another 1-2 hours at 4°C on a rotator to capture the antibody-antigen complexes.

4. Washing:

- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.

5. Elution:

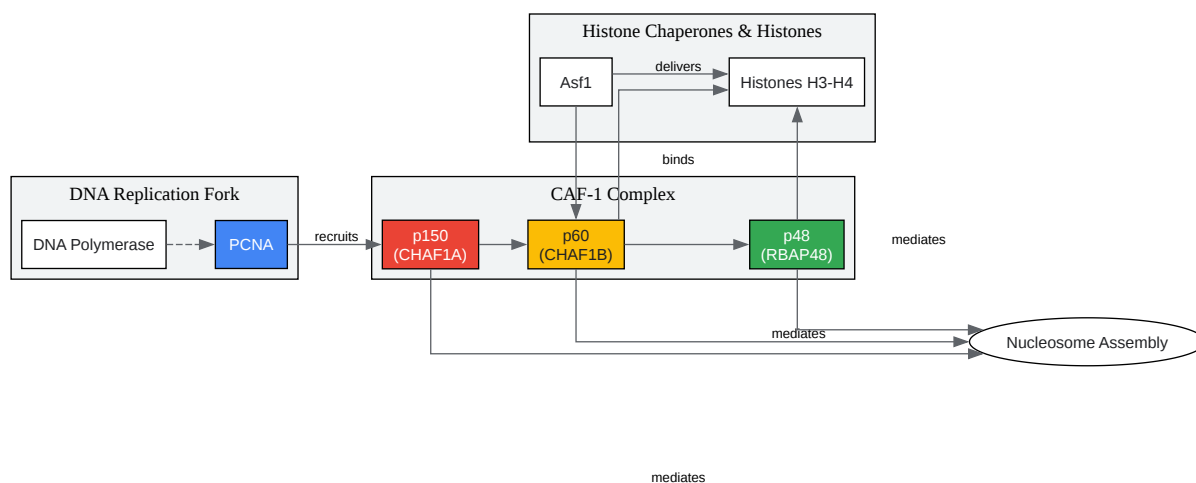
- Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Alternatively, for mass spectrometry analysis, elute with a low pH buffer (e.g., glycine-HCl, pH 2.5) and neutralize immediately.

6. Analysis:

- Analyze the eluted proteins by Western blotting to confirm the presence of the target CAF-1 subunit and its interacting partners.

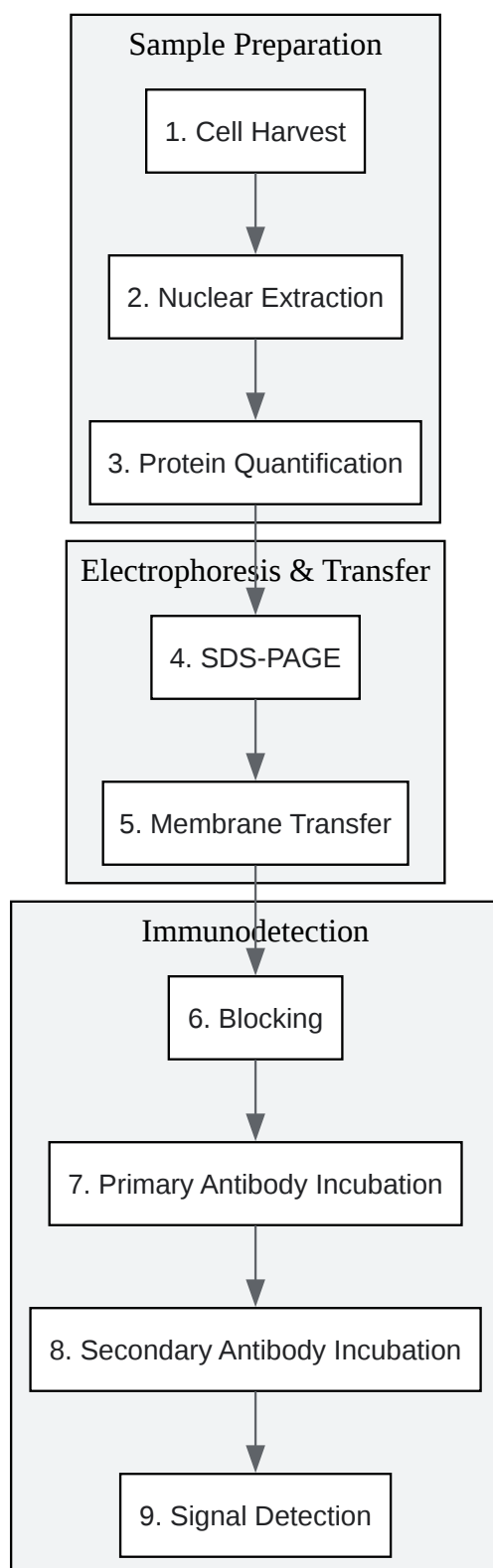
Visualizing CAF-1 Interactions and Experimental Workflows

To further aid in understanding the biological context and experimental procedures, the following diagrams have been generated using Graphviz.



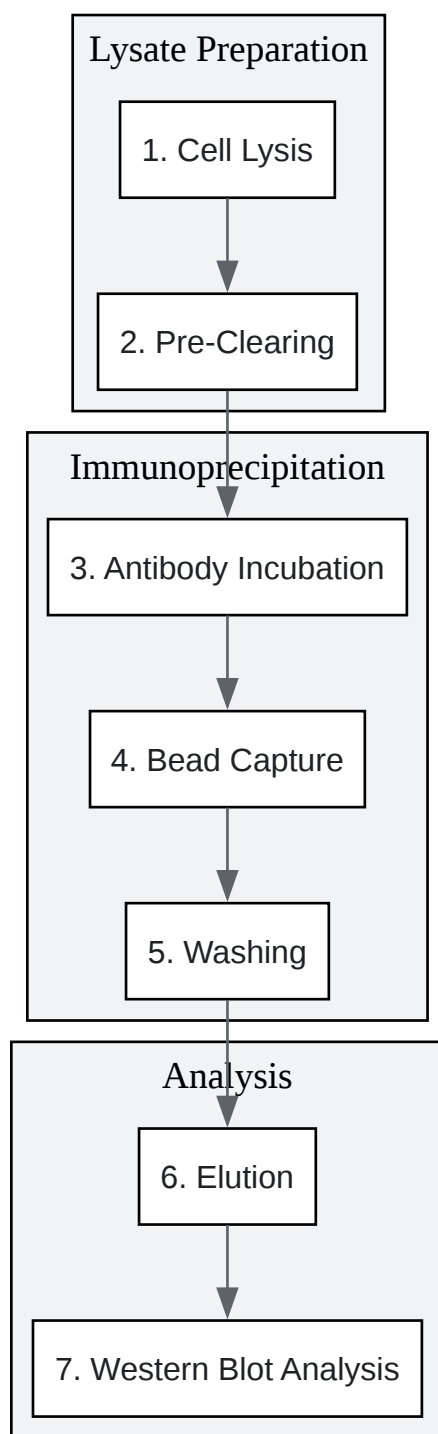
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CAF-1 complex interactions during DNA replication.



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Workflow for Western Blotting of CAF-1 subunits.



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Workflow for Immunoprecipitation of the CAF-1 complex.

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- To cite this document: BenchChem. [A Researcher's Guide to Antibody Cross-Reactivity for CAF-1 Subunits]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587042#cross-reactivity-of-antibodies-against-caf-1-subunits]

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